molecular formula C5H13BO2 B13122346 Pentan-3-ylboronicacid

Pentan-3-ylboronicacid

Cat. No.: B13122346
M. Wt: 115.97 g/mol
InChI Key: YVNFEMMPXXMVPH-UHFFFAOYSA-N
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Description

Pentan-3-ylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications This compound is characterized by the presence of a boronic acid group attached to a pentane chain at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of pentan-3-yl halides using diborane or borane reagents under controlled conditions. Another method includes the hydroboration of pent-2-ene followed by oxidation to yield the desired boronic acid.

Industrial Production Methods: In industrial settings, the production of pentan-3-ylboronic acid often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pentan-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives .

Mechanism of Action

The mechanism of action of pentan-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Uniqueness: Pentan-3-ylboronic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or steric characteristics .

Properties

Molecular Formula

C5H13BO2

Molecular Weight

115.97 g/mol

IUPAC Name

pentan-3-ylboronic acid

InChI

InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3

InChI Key

YVNFEMMPXXMVPH-UHFFFAOYSA-N

Canonical SMILES

B(C(CC)CC)(O)O

Origin of Product

United States

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